molecular formula C15H22O4 B13046806 Tert-butyl 3,4-diethoxybenzoate

Tert-butyl 3,4-diethoxybenzoate

Cat. No.: B13046806
M. Wt: 266.33 g/mol
InChI Key: MTEBSXLHHSUSOC-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-diethoxybenzoate is a sophisticated benzoate ester derivative designed for use in research and development. Its molecular structure incorporates two key functional groups: the tert-butyl ester and the 3,4-diethoxy benzene ring. The tert-butyl group is widely recognized in organic chemistry for providing significant steric hindrance, which can enhance the stability of the molecule and serve as a protective group for the carboxylic acid function during multi-step synthetic processes . The 3,4-diethoxy substitution on the aromatic ring modifies the electron density of the phenyl system, potentially influencing the compound's reactivity and making it a valuable intermediate for further functionalization. This compound is anticipated to serve as a versatile building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. Researchers may employ it in coupling reactions, as a precursor for novel ligands, or in the synthesis of proprietary compounds where a protected benzoic acid derivative is required. The ethoxy groups offer potential sites for demethylation or other transformations, allowing for the introduction of additional functionality. Given its structural features, it may also be investigated for its physicochemical properties, such as its behavior in liquid crystal or polymer systems. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

tert-butyl 3,4-diethoxybenzoate

InChI

InChI=1S/C15H22O4/c1-6-17-12-9-8-11(10-13(12)18-7-2)14(16)19-15(3,4)5/h8-10H,6-7H2,1-5H3

InChI Key

MTEBSXLHHSUSOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4-diethoxybenzoate typically involves the esterification of 3,4-diethoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of tert-butyl esters can be achieved through transesterification processes. This involves the reaction of methyl or ethyl esters of 3,4-diethoxybenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sodium methoxide or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3,4-diethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,4-diethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoate Derivatives

Compound Name Ester Group Aromatic Substituents Molecular Weight (g/mol) Key Properties
Tert-butyl 3,4-diethoxybenzoate tert-butyl 3-ethoxy, 4-ethoxy ~266.3 (estimated) High lipophilicity, steric hindrance
Ethyl 3,4-diethoxybenzoate ethyl 3-ethoxy, 4-ethoxy ~238.3 (estimated) Moderate lipophilicity, hydrolytically labile
Tert-butyl 3,5-difluoro-4-(trifluoromethoxy)benzoate tert-butyl 3-fluoro, 4-trifluoromethoxy, 5-fluoro ~328.2 (estimated) Enhanced electron-withdrawing effects, high stability
Ethyl 3,4-dimethoxybenzoate ethyl 3-methoxy, 4-methoxy ~210.2 Lower steric bulk, increased solubility

Key Observations :

  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance, which may reduce enzymatic or chemical degradation rates compared to ethyl esters .
  • Electronic Effects : Ethoxy substituents (electron-donating) contrast with electron-withdrawing groups (e.g., trifluoromethoxy in tert-butyl 3,5-difluoro-4-(trifluoromethoxy)benzoate), altering resonance stabilization and reactivity .
  • Hydrolytic Stability : Tert-butyl esters are generally more resistant to hydrolysis than ethyl esters due to the stability of the tert-butyl carbocation intermediate .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Structural Analogues)

Compound Class Substituent Impact on Activity Reference Findings
Phenethylamine derivatives 3,4-Dimethoxy groups critical for β-adrenergic antagonism; tert-butyl substitution abolishes activity Loss of β1-adrenergic activity in tert-butyl-substituted phenethylamines highlights steric incompatibility with receptor binding
Benzoate esters Ethoxy vs. methoxy: Ethoxy increases lipophilicity but reduces solubility Ethyl 3,4-dimethoxybenzoate exhibits higher aqueous solubility than ethyl 3,4-diethoxybenzoate
Radical stability Tert-butyl radicals dissociate at fixed energy (~5.7 eV) regardless of heteroatom Tert-butyl groups in esters/amines exhibit uniform bond dissociation energies, unlike ethyl or butyl

Critical Insights :

  • Biological Activity : The absence of β-adrenergic activity in tert-butyl-substituted phenethylamines (e.g., compound 4g, 4e) suggests that bulky tert-butyl groups in this compound may similarly hinder interactions with biological targets .
  • Solubility vs. Stability : While tert-butyl esters enhance metabolic stability, they may reduce solubility, necessitating formulation adjustments compared to ethyl or methyl esters .

Stability and Reactivity Trends

  • Bond Dissociation Energies : Tert-butyl radicals dissociate at ~5.7 eV in both ethers and amines, indicating consistent stability across heteroatom linkages. In contrast, ethyl radicals dissociate at higher energies (8.3–9.0 eV), depending on the heteroatom (N vs. O) .
  • Hydrolytic Resistance : The tert-butyl ester’s resistance to hydrolysis is advantageous in prodrug design, whereas ethyl esters (e.g., ethyl 3,4-diethoxybenzoate) are more prone to enzymatic cleavage .

Biological Activity

Tert-butyl 3,4-diethoxybenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, and antitumor activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a tert-butyl group and two ethoxy groups attached to a benzoate structure. The molecular formula is C15H22O4C_{15}H_{22}O_4, and its structure can be represented as follows:

C15H22O4=tert butyl+3 4 diethoxybenzoate\text{C}_{15}\text{H}_{22}\text{O}_4=\text{tert butyl}+\text{3 4 diethoxybenzoate}

This structural configuration influences its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are crucial for protecting cells from oxidative stress. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. Notably, it shows promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Study on Antioxidant Effects : In a cellular model using human fibroblasts exposed to oxidative stress, this compound significantly reduced markers of oxidative damage compared to untreated controls.
  • Antibacterial Evaluation : A series of experiments conducted on various bacterial strains revealed that this compound inhibited bacterial growth effectively, with significant reductions in colony-forming units (CFUs) observed in treated cultures.
  • Antitumor Mechanism Investigation : In a study involving MCF-7 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting its potential as an anticancer agent.

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